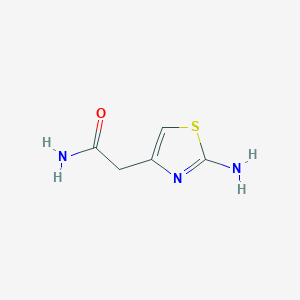

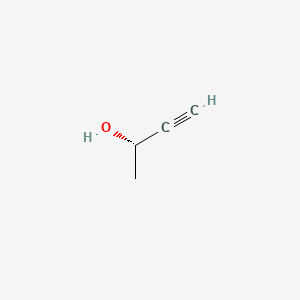

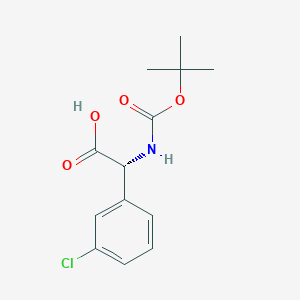

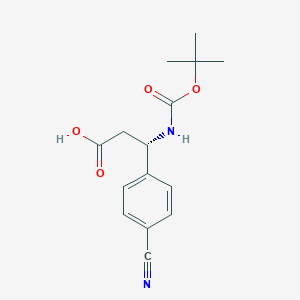

![molecular formula C9H6N2O4 B1276703 Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid CAS No. 63237-87-6](/img/structure/B1276703.png)

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyridine is a crucial heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry due to its versatile and biologically relevant structure. Although not commonly found in natural products, its derivatives have been extensively studied for their potential in drug molecule production. The core structure allows for a variety of synthetic modifications, which can lead to changes in chemical properties and biological activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been explored through various methods. For instance, the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potential antitubercular agents involved the design and synthesis of new compounds with promising in vitro potency against Mycobacterium tuberculosis . Additionally, the synthesis of functionalized pyrazolo[1,5-a]pyridines has been achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature . These methods highlight the adaptability of the pyrazolo[1,5-a]pyridine scaffold for the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For example, a series of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives were synthesized, and their structures were confirmed by IR, 1H NMR, and HRMS spectra. The crystal structure of one derivative was determined using single-crystal X-ray crystallography, revealing a monoclinic spatial structure with coplanar aromatic rings, which facilitates conjugation .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives have been involved in a variety of chemical reactions. The multi-component synthesis of pyrazolo[3,4-b]quinolinones using pyridine-2-carboxylic acid as a catalyst is one example, demonstrating the regioselective production of these compounds in excellent yield . Another study explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to the formation of different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives have been investigated, particularly in the context of their optical properties. The synthesized 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units exhibited absorption peaks in the UV range and showed blue fluorescence in dilute solutions, with quantum yields of fluorescence varying between 0.32 and 0.83 in dichloromethane . These properties are indicative of their potential use in optical applications.

Wissenschaftliche Forschungsanwendungen

Theoretical Analysis in Organic Chemistry

A study by Barhoumi et al. (2020) explores the regioselective electrophilic chlorination and chemioselective esterification of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, employing Density Functional Theory (DFT). This analysis provides insights into the reactivity and selectivity of this compound in chemical reactions, highlighting its potential applications in organic synthesis (Barhoumi et al., 2020).

Fluorescent Probes in Cell Biology

Zhang et al. (2018) synthesized a new fluorescent probe based on pyrazolo[1,5-a]pyridine to monitor pH in cells. The probe demonstrated rapid response, high quantum yield, and excellent selectivity, making it a valuable tool for cellular and molecular biology research (Zhang et al., 2018).

Importance in Synthetic and Medicinal Chemistry

According to a review by Priya et al. (2020), pyrazolo[1,5-a]pyridine is a crucial heterocyclic compound in synthetic and medicinal chemistry. Its versatility and ease of preparation make it a significant component in drug molecule production, underscoring its importance in the development of new therapeutics (Priya et al., 2020).

Applications in Drug Discovery

Tang et al. (2015) explored the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new antitubercular agents. Their findings demonstrate the compound's potential in the development of treatments for Mycobacterium tuberculosis, including drug-resistant strains (Tang et al., 2015).

Synthetic Strategies in Organic Chemistry

A synthesis method for 3-fluoropyrazolo[1,5-a]pyridines was investigated by Alieva and Vorob’ev (2020), highlighting the compound's utility in creating fluorinated derivatives, which are often crucial in pharmaceuticals and agrochemicals (Alieva & Vorob’ev, 2020).

Zukünftige Richtungen

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Developed in Japan, the drug ibudilast, is an inhibitor of PDE4 phosphodiesterases and is used in the treatment of asthma and post-stroke conditions . Recently, ibudilast was considered as a promising agent for the treatment of multiple sclerosis . In modern medicinal chemistry, much attention is paid to the introduction of fluorine atoms into organic molecules .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJPZXOFRCWHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427815 | |

| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

CAS RN |

63237-87-6 | |

| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

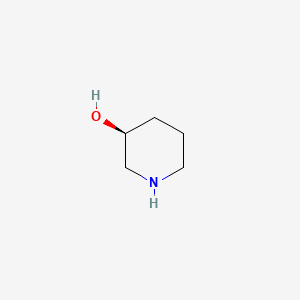

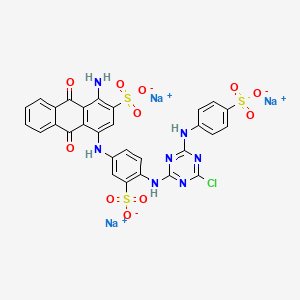

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)